molecular formula C21H17N3O2 B11150131 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11150131
M. Wt: 343.4 g/mol
InChI Key: RZKMNFBXGFBGET-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby exerting its effects.

Comparison with Similar Compounds

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H17N3O2/c1-26-17-12-10-16(11-13-17)21(25)23-20-19(15-7-3-2-4-8-15)22-18-9-5-6-14-24(18)20/h2-14H,1H3,(H,23,25)

InChI Key

RZKMNFBXGFBGET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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